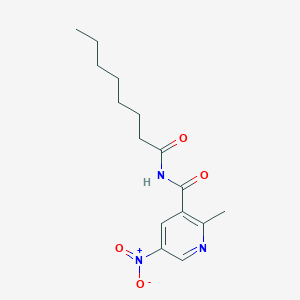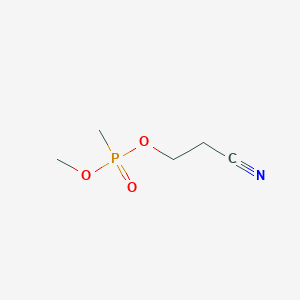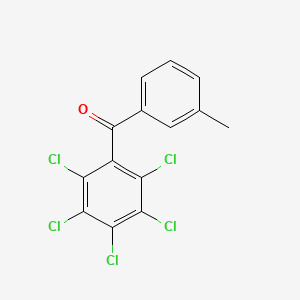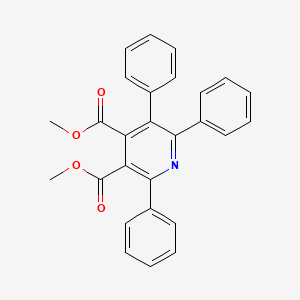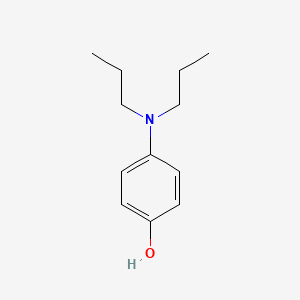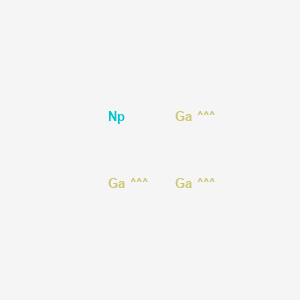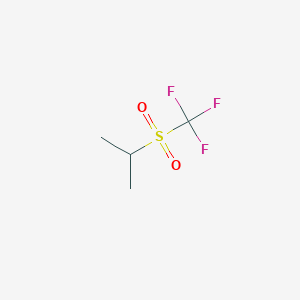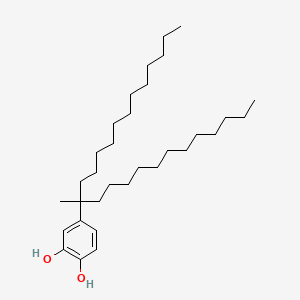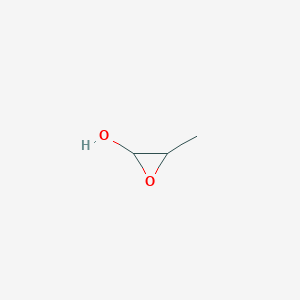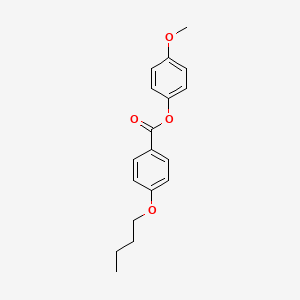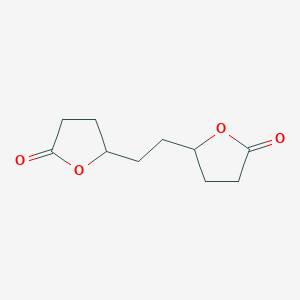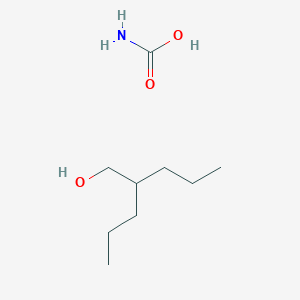
Carbamic acid--2-propylpentan-1-ol (1/1)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Carbamic acid–2-propylpentan-1-ol (1/1) is a chemical compound that combines the properties of carbamic acid and 2-propylpentan-1-ol. 2-propylpentan-1-ol, on the other hand, is an alcohol with the molecular formula C8H18O
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of carbamic acid–2-propylpentan-1-ol can be achieved through the reaction of carbamic acid with 2-propylpentan-1-ol. Carbamic acid can be prepared by reacting ammonia (NH3) with carbon dioxide (CO2) at very low temperatures . The resulting carbamic acid is then reacted with 2-propylpentan-1-ol under controlled conditions to form the desired compound.
Industrial Production Methods
Industrial production of carbamic acid–2-propylpentan-1-ol involves large-scale synthesis using similar reaction conditions. The process typically requires precise temperature control and the use of catalysts to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Carbamic acid–2-propylpentan-1-ol undergoes various chemical reactions, including:
Oxidation: The alcohol group in 2-propylpentan-1-ol can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The compound can undergo reduction reactions to form different derivatives.
Substitution: The hydroxyl group in 2-propylpentan-1-ol can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions often involve reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3).
Major Products Formed
Oxidation: The major products include aldehydes and carboxylic acids.
Reduction: The major products are various reduced derivatives of the original compound.
Substitution: The major products depend on the substituent introduced during the reaction.
Aplicaciones Científicas De Investigación
Carbamic acid–2-propylpentan-1-ol has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of other chemical compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug precursor.
Industry: It is used in the manufacture of various industrial products, including polymers and coatings.
Mecanismo De Acción
The mechanism of action of carbamic acid–2-propylpentan-1-ol involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways in cells. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
Carbamic Acid: H2NCOOH
2-Propylpentan-1-ol: C8H18O
Ethyl Carbamate: H2NCOOCH2CH3
Urea: H2NCONH2
Uniqueness
Carbamic acid–2-propylpentan-1-ol is unique due to its combined properties of carbamic acid and 2-propylpentan-1-ol. This combination allows it to participate in a wide range of chemical reactions and makes it suitable for diverse applications in research and industry.
Propiedades
Número CAS |
58888-97-4 |
|---|---|
Fórmula molecular |
C9H21NO3 |
Peso molecular |
191.27 g/mol |
Nombre IUPAC |
carbamic acid;2-propylpentan-1-ol |
InChI |
InChI=1S/C8H18O.CH3NO2/c1-3-5-8(7-9)6-4-2;2-1(3)4/h8-9H,3-7H2,1-2H3;2H2,(H,3,4) |
Clave InChI |
OJGCOLQVKKFNOS-UHFFFAOYSA-N |
SMILES canónico |
CCCC(CCC)CO.C(=O)(N)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


